N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a quinazoline core, along with various functional groups, makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at specific positions . The reaction conditions often involve heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as sodium borohydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid for oxidizing the methylsulfanyl group.
Reduction: Sodium borohydride for reducing carbonyl groups.
Substitution: Various electrophiles and nucleophiles for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the quinazoline derivative.
Substitution: Substituted quinazoline derivatives with different functional groups on the aromatic ring.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, derivatives of quinazoline have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[1,2-a]benzimidazoles: Another class of compounds with a similar heterocyclic structure and potential therapeutic applications.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds are structurally related to quinazoline derivatives.
Uniqueness
N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique due to the presence of the methylsulfanyl group and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H17N3O3S/c1-26-13-6-4-5-12(11-13)20-18(25)19-10-9-16(23)22(19)15-8-3-2-7-14(15)17(24)21-19/h2-8,11H,9-10H2,1H3,(H,20,25)(H,21,24) |
InChI Key |
QHVNOKNCFCCMKI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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